Benzyl 2-amino-3-fluorobenzoate
Description
Benzyl 2-amino-3-fluorobenzoate is an aromatic ester derivative featuring a benzoate backbone substituted with an amino group at position 2 and a fluorine atom at position 2. The benzyl ester group enhances lipophilicity, making it valuable in pharmaceutical and agrochemical synthesis as a reactive intermediate.
Properties
Molecular Formula |
C14H12FNO2 |
|---|---|
Molecular Weight |
245.25 g/mol |
IUPAC Name |
benzyl 2-amino-3-fluorobenzoate |
InChI |
InChI=1S/C14H12FNO2/c15-12-8-4-7-11(13(12)16)14(17)18-9-10-5-2-1-3-6-10/h1-8H,9,16H2 |
InChI Key |
YZBKLRPIFOJNRI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=C(C(=CC=C2)F)N |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-Amino-3-Fluorobenzoic Acid
The preparation of 2-amino-3-fluorobenzoic acid can be achieved through various methods, including the use of fluorinated anilines as starting materials. However, specific details on this step are not readily available in the provided sources. Generally, the synthesis involves the introduction of a fluorine atom into the aromatic ring, followed by the introduction of an amino group.
Esterification of 2-Amino-3-Fluorobenzoic Acid
Once the 2-amino-3-fluorobenzoic acid is obtained, it can be esterified with benzyl alcohol to form this compound. This reaction typically involves the use of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), along with a base like triethylamine or pyridine.
Esterification Reaction Conditions:
| Reagent | Quantity | Conditions |
|---|---|---|
| 2-Amino-3-fluorobenzoic acid | 1 eq. | Room temperature, inert atmosphere |
| Benzyl alcohol | 1 eq. | Solvent: DCM or DMF |
| DCC or EDC | 1.1 eq. | Base: TEA or Pyridine |
| TEA or Pyridine | 1.1 eq. | Reaction time: 2-4 hours |
Analysis and Purification
After the esterification reaction, the product can be purified using techniques such as column chromatography or recrystallization. High-performance liquid chromatography (HPLC) is commonly used to analyze the purity of the final product.
HPLC Analysis
- Column: USP L11, 4.6x150 mm, 3.5 μm particle size
- Column Temperature: 30°C
- Flow Rate: 1.0 mL/min
- Detection: UV at 210 nm
- Run Time: 25 minutes
- Injection Volume: 7.0 μL
- Mobile Phase A: Water, pH 2
- Mobile Phase B: Acetonitrile with 0.1% strong inorganic acid
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-amino-3-fluorobenzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products
Oxidation: Nitro derivatives of this compound.
Reduction: Benzyl 2-amino-3-fluorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
Benzyl 2-amino-3-fluorobenzoate is used as a building block in the synthesis of more complex organic molecules. Its structural similarity to certain biological molecules allows it to be used in the study of enzyme-substrate interactions. Additionally, it is used in the production of specialty chemicals and materials in industry.
The compound's structural similarities to biologically active molecules give it biological activity. It may interact with various enzymes or receptors, potentially inhibiting their functions. The introduction of fluorine into the structure can enhance lipophilicity and binding affinity, making it a candidate in medicinal chemistry and drug development. Studies have explored its potential antibacterial and antifungal properties, which are likely due to the amino group and the fluorinated aromatic ring. Compounds with similar structures often show activity against specific pathogens, making this compound a candidate for further pharmacological studies.
Chemical Reactions
This compound can undergo various chemical reactions:
- Oxidation: The amino group can be oxidized to form nitro derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
- Reduction: The ester group can be reduced to form the corresponding alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride to yield Benzyl 2-amino-3-fluorobenzyl alcohol.
- Substitution: Under appropriate conditions, the fluorine atom can be substituted with other nucleophiles such as amines or thiols in the presence of a suitable catalyst, leading to various substituted derivatives.
Mechanism of Action
The mechanism of action of Benzyl 2-amino-3-fluorobenzoate depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The presence of the fluorine atom can enhance its binding affinity and selectivity for certain molecular targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key structural analogs include substituted 2-aminobenzoates and fluorinated benzoic acid derivatives. Below is a comparative analysis based on substituent positions, physicochemical properties, and applications:
| Compound | Molecular Formula | Substituents | Molecular Weight | Key Properties/Applications | Reference |
|---|---|---|---|---|---|
| Benzyl 2-amino-3-fluorobenzoate* | C₁₄H₁₂FNO₂ | NH₂ (C2), F (C3), benzyl ester | ~261.25 (estimated) | Expected high lipophilicity; potential use in drug synthesis (e.g., kinase inhibitors). | Inferred |
| Ethyl 2-amino-5-fluorobenzoate | C₉H₁₀FNO₂ | NH₂ (C2), F (C5), ethyl ester | 199.18 | Used as a building block in anticancer agents; moderate solubility in ethanol. | [7] |
| Benzyl phenyl acetate | C₁₅H₁₄O₂ | Acetate, benzyl ester | 226.27 | Boiling point: 317–319°C; 98% purity (GC); used in fragrances and flavorants. | [4] |
| 2-Amino-4-fluoro-3-methylbenzoic acid | C₈H₈FNO₂ | NH₂ (C2), F (C4), CH₃ (C3) | 169.15 | High similarity (0.92) to fluorobenzoates; applications in proteomics research. | [7] |
| Phenyl benzoate | C₁₃H₁₀O₂ | Phenyl ester | 198.22 | Used as a plasticizer; lower toxicity compared to aliphatic benzoates. | [6] |
*Estimated properties based on structural analogs.
Key Differences
Substituent Position and Reactivity: The 3-fluoro group in this compound likely confers distinct electronic effects compared to 5-fluoro analogs (e.g., ethyl 2-amino-5-fluorobenzoate). Fluorine at C3 may enhance intramolecular hydrogen bonding with the NH₂ group, affecting solubility and reactivity [7]. Ester Group Variation: Benzyl esters (e.g., benzyl phenyl acetate) exhibit higher thermal stability (boiling point >300°C) than ethyl or methyl esters due to aromatic stabilization [4][6].
Synthetic Routes: Benzyl esters are often synthesized via nucleophilic acyl substitution (e.g., benzylation of carboxylic acids using benzyl halides). Suzuki-Miyaura coupling () is less applicable here but highlights methodologies for introducing aryl groups in related systems [1].
Toxicity and Safety: Benzyl-containing compounds (e.g., benzyl phenyl acetate) may cause skin/eye irritation and aquatic toxicity, as noted in IMDG hazard codes [4]]. In contrast, phenyl benzoate shows lower acute toxicity, emphasizing the role of substituents in safety profiles [6]].
Applications: Pharmaceuticals: Amino-fluorobenzoates are intermediates in kinase inhibitors and antibiotics. Ethyl 2-amino-5-fluorobenzoate has demonstrated antitumor activity in preclinical studies [7]]. Agrochemicals: Fluorinated benzoates are leveraged for their stability and bioactivity in pesticide formulations.
Biological Activity
Benzyl 2-amino-3-fluorobenzoate is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound has the following chemical characteristics:
- Molecular Formula : CHFNO
- Molecular Weight : Approximately 195.19 g/mol
- Structural Features : The compound contains a benzyl group, an amino group, and a fluorobenzoate moiety, with a fluorine atom at the 3-position of the benzoate ring. This configuration is crucial for its biological activity, particularly in enhancing lipophilicity and binding affinity to biological targets.
Antibacterial and Antifungal Properties
Research indicates that this compound exhibits antibacterial and antifungal properties. The presence of the amino group is believed to contribute to its ability to interact with bacterial cell membranes, leading to disruption and cell death. Furthermore, compounds with similar structures have shown efficacy against various pathogens, suggesting that this compound may follow suit.
The mechanism by which this compound exerts its biological effects involves:
- Enzyme Inhibition : It may bind to specific enzymes or receptors, inhibiting their activity. This inhibition can affect various metabolic pathways in microorganisms.
- Enhanced Binding Affinity : The fluorine atom enhances binding interactions with biological targets, potentially increasing selectivity and potency against specific pathogens .
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound. Below are key findings from notable research:
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound | Biological Activity | IC (µM) | Mechanism |
|---|---|---|---|
| Benzyl 4-amino-3-fluorobenzoate | Moderate cytotoxicity against cancer cells | 119.5 (MDA-MB-435) | Enzyme inhibition |
| Emamectin benzoate | Antiparasitic activity | N/A (not applicable) | Neurological disruption in parasites |
| 2-Aminobenzothiazole | Potent anticancer agent | 1.4 (CSF1R kinase) | Kinase inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
